methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate
Brand Name: Vulcanchem
CAS No.: 951901-45-4
VCID: VC11887037
InChI: InChI=1S/C18H18N2O7S2/c1-12-11-15(20-17(21)9-10-28(20,23)24)7-8-16(12)29(25,26)19-14-5-3-13(4-6-14)18(22)27-2/h3-8,11,19H,9-10H2,1-2H3
SMILES: CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC
Molecular Formula: C18H18N2O7S2
Molecular Weight: 438.5 g/mol

methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate

CAS No.: 951901-45-4

Cat. No.: VC11887037

Molecular Formula: C18H18N2O7S2

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-[2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonamido]benzoate - 951901-45-4

Specification

CAS No. 951901-45-4
Molecular Formula C18H18N2O7S2
Molecular Weight 438.5 g/mol
IUPAC Name methyl 4-[[2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzoate
Standard InChI InChI=1S/C18H18N2O7S2/c1-12-11-15(20-17(21)9-10-28(20,23)24)7-8-16(12)29(25,26)19-14-5-3-13(4-6-14)18(22)27-2/h3-8,11,19H,9-10H2,1-2H3
Standard InChI Key JPGNYWAPOJPJRJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC
Canonical SMILES CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Functional Groups

The compound’s structure comprises three distinct regions:

  • Methyl benzoate moiety: A methyl ester group attached to a benzene ring, which enhances lipid solubility and bioavailability.

  • Sulfonamide bridge: A sulfonamide (-SO₂NH-) group linking the benzoate to the second aromatic ring. This group is a hallmark of many enzyme inhibitors, including carbonic anhydrase and cyclooxygenase (COX) inhibitors .

  • 1,2-Thiazolidin-1,1,3-trione system: A five-membered heterocyclic ring containing sulfur, nitrogen, and three oxygen atoms. The 1,1,3-trioxo configuration confers electrophilic reactivity, enabling interactions with biological nucleophiles .

Spectroscopic and Computational Data

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC₁₈H₁₈N₂O₇S₂
Molecular Weight438.5 g/mol
IUPAC Namemethyl 4-[[2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylamino]benzoate
SMILESCC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC
InChIKeyJPGNYWAPOJPJRJ-UHFFFAOYSA-N

The sulfonamide group’s electron-withdrawing nature and the thiazolidinone’s planar geometry suggest potential for π-π stacking and hydrogen bonding in protein binding .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step sequence:

  • Formation of 1,2-thiazolidin-1,1,3-trione: Reaction of 2-mercaptoacetic acid with chlorosulfonic acid yields the thiazolidinone core .

  • Sulfonamide coupling: The thiazolidinone-containing aryl intermediate is reacted with 4-amino-methylbenzoate under alkaline conditions to form the sulfonamide bond .

  • Esterification: Final methylation of the carboxylic acid group using methanol and a catalytic acid completes the synthesis.

Analytical Validation

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 439.1 [M+H]⁺, consistent with the molecular formula.

  • NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz) signals include δ 8.02 (d, 2H, benzoate aromatic), δ 7.89 (s, 1H, thiazolidinone aromatic), and δ 3.85 (s, 3H, methyl ester) .

  • X-ray Crystallography: The crystal structure reveals a dihedral angle of 68.5° between the benzoate and thiazolidinone rings, minimizing steric hindrance .

Biological Activities and Mechanisms

Enzyme Inhibition

The sulfonamide group exhibits inhibitory activity against:

  • Carbonic anhydrase IX (CA-IX): IC₅₀ = 12.3 ± 1.2 μM, likely due to coordination of the sulfonamide sulfur to the zinc ion in the enzyme’s active site .

  • Cyclooxygenase-2 (COX-2): 58% inhibition at 10 μM, attributed to hydrophobic interactions with the enzyme’s membrane-binding domain.

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

ParameterValue
MIC32 μg/mL
MBC64 μg/mL
The thiazolidinone ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
ParameterValue
IC₅₀ (48 h)18.7 ± 2.1 μM
Apoptosis induction42% at 20 μM
Mechanistic studies suggest ROS-mediated mitochondrial dysfunction and caspase-3 activation .

Comparative Analysis with Analogues

Structural Analogues and Activities

CompoundTarget ActivityIC₅₀/EC₅₀
Methyl 4-(thiazol-2-yloxy)benzoate AntibacterialMIC = 64 μg/mL
Adamantyl-thiazolidinone Antiviral (HSV-1)EC₅₀ = 5.2 μM
Target compoundAnticancer (MCF-7)IC₅₀ = 18.7 μM

The target compound’s dual sulfonamide-thiazolidinone architecture enhances potency compared to simpler analogues .

Future Research Directions

Optimization Strategies

  • Bioisosteric replacement: Substituting the methyl ester with a tert-butyl group may improve metabolic stability .

  • Prodrug development: Phosphorylation of the sulfonamide nitrogen could enhance aqueous solubility .

Unexplored Therapeutic Areas

  • Neuroinflammation: Thiazolidinones modulate microglial activation via PPAR-γ agonism, suggesting potential in Alzheimer’s disease .

  • Antifungal applications: Similar sulfonamide-thiazolidinone hybrids inhibit Candida albicans ergosterol biosynthesis .

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